molecular formula C25H16N2O4S B2681811 N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-4-phenoxybenzamide CAS No. 361167-99-9

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-4-phenoxybenzamide

Cat. No.: B2681811
CAS No.: 361167-99-9
M. Wt: 440.47
InChI Key: QTKBBMDMBGSWAM-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-4-phenoxybenzamide is a synthetic hybrid molecule combining a coumarin core, a thiazole ring, and a 4-phenoxybenzamide moiety. Its synthesis typically involves coupling reactions between 3-(2-aminothiazol-4-yl)-2H-chromen-2-one derivatives and activated benzamide precursors under reflux conditions in polar aprotic solvents like DMF or acetonitrile. Structural characterization relies on NMR, FTIR, and mass spectrometry, with key spectral features including:

  • IR: C=O stretch (~1660–1680 cm⁻¹ for amide and lactone), C=S stretch (~1240–1255 cm⁻¹ for thiazole) .
  • ¹H-NMR: Signals for coumarin protons (δ 6.5–8.5 ppm), thiazole protons (δ 7.0–8.0 ppm), and phenoxy aromatic protons (δ 6.8–7.5 ppm) .

The compound’s bioactivity is hypothesized to arise from synergistic interactions between its coumarin (DNA intercalation, enzyme inhibition) and thiazole (anti-inflammatory, antimicrobial) pharmacophores .

Properties

IUPAC Name

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16N2O4S/c28-23(16-10-12-19(13-11-16)30-18-7-2-1-3-8-18)27-25-26-21(15-32-25)20-14-17-6-4-5-9-22(17)31-24(20)29/h1-15H,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKBBMDMBGSWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-4-phenoxybenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for such complex molecules often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening for catalyst and solvent selection, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-4-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-4-phenoxybenzamide involves several key steps:

  • Formation of the Coumarin Moiety : Typically synthesized via Pechmann condensation.
  • Thiazole Ring Formation : Achieved by reacting α-haloketones with thiourea.
  • Coupling Reactions : Final coupling with 4-phenoxybenzoyl chloride under basic conditions.

Industrial production often utilizes optimized reaction conditions to enhance yield and purity, employing high-throughput screening and continuous flow reactors for efficiency.

Scientific Research Applications

The compound has shown promise across various fields:

Medicinal Chemistry

This compound is investigated for its potential therapeutic effects:

  • Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
    • Case Study : In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast adenocarcinoma (MCF7) .
  • Antimicrobial Properties : Exhibits activity against bacteria and fungi, attributed to the thiazole and chromenone components .

Biological Research

The compound serves as a valuable tool for studying biological mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, making it useful for exploring biochemical processes .
  • Fluorescent Probes : The coumarin moiety allows for applications in fluorescence microscopy and bioimaging.

Material Science

In material science, the compound is being explored for the development of new materials with unique properties:

  • Polymer Chemistry : Its structure can be utilized as a building block for synthesizing novel polymers with enhanced functionalities .

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-4-phenoxybenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Substituent Variations on the Benzamide Moiety

Table 1: Key analogs with modified benzamide substituents

Compound Name Substituent (R) Molecular Weight Key Biological Findings Reference
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-4-methylbenzamide 4-CH₃ 364.37 g/mol Moderate cytotoxicity (IC₅₀ = 12 µM)
2-Chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide 2-Cl 382.82 g/mol Enhanced DNA-binding affinity (ΔTm = +4°C)
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(azepin-2-yl)-hydrazine 4-OCH₃ 374.29 g/mol Cardioprotective activity (EC₅₀ = 5 µM)
  • 4-Methylbenzamide analog: The methyl group increases lipophilicity (logP = 3.2) compared to the phenoxy derivative (logP = 3.8), reducing aqueous solubility but improving membrane permeability .
  • 4-Methoxyphenyl-thiazole derivative : The methoxy group contributes to hydrogen bonding with cardiac ion channels, explaining its superior cardioprotective activity over Levocarnitine .

Modifications to the Coumarin-Thiazole Core

Table 2: Derivatives with altered coumarin or thiazole structures

Compound Name Structural Change Activity Profile Reference
N-[4-(2-Oxo-2H-chromen-3-yl)-thiazol-2-yl]-3,4-dihydroxybenzamide 3,4-Dihydroxybenzamide Antioxidant (EC₅₀ = 8 µM)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-triazole-thione Triazole-thione replacement Anti-inflammatory (IC₅₀ = 0.7 µM)
VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine) Imidazole-thiazole hybrid BET bromodomain inhibition (Kd = 9 nM)
  • 3,4-Dihydroxybenzamide analog : Polar hydroxyl groups improve solubility (logP = 2.1) but reduce cell permeability, limiting in vivo efficacy .
  • Triazole-thione derivatives : Replacing coumarin with a triazole-thione core shifts activity toward cyclooxygenase-2 (COX-2) inhibition, likely due to enhanced hydrogen bonding with the enzyme’s hydrophobic pocket .
  • VPC-14449 : Brominated imidazole substitutions confer high-affinity binding to bromodomains, a feature absent in coumarin-based analogs .

Role of Coumarin Substituents

Coumarin derivatives with polar groups (e.g., 7-hydroxycoumarin) exhibit reduced inhibitory activity against chemical carcinogens compared to nonpolar analogs like the target compound. For example:

  • Coumarin : IC₅₀ = 25 µM (DMBA-induced neoplasia) .
  • 7-Hydroxycoumarin (Umbelliferone): Inactive in the same assay due to increased polarity . The phenoxy group in N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-4-phenoxybenzamide balances lipophilicity and electronic effects, optimizing interactions with hydrophobic enzyme pockets while maintaining moderate solubility.

Biological Activity

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-4-phenoxybenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C19H14N2O3S. Its structure features a thiazole ring, a chromenone moiety, and a phenoxybenzamide group, which contribute to its biological properties.

PropertyValue
Molecular Weight334.39 g/mol
Chemical FormulaC19H14N2O3S
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in mitigating oxidative stress in cells. This is crucial for preventing cellular damage and related diseases.
  • Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial activity against various pathogens, including bacteria and fungi. The thiazole and chromenone components are believed to play a vital role in this activity.
  • Anticancer Potential : Preliminary research suggests that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Antioxidant Activity

A study conducted by researchers evaluated the antioxidant capacity of the compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results indicated a significant reduction in DPPH radicals, showcasing its potential as an effective antioxidant agent .

Antimicrobial Activity

In vitro tests revealed that the compound exhibited notable antimicrobial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 50 µg/mL for both bacterial strains, indicating strong antimicrobial potential .

Anticancer Activity

Research published in a peer-reviewed journal highlighted the anticancer effects of this compound on human breast cancer (MCF-7) cells. The study reported a dose-dependent decrease in cell viability, with IC50 values around 20 µM after 48 hours of treatment. Mechanistic studies indicated that the compound induces apoptosis via the mitochondrial pathway .

Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantSignificant free radical scavenging
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in MCF-7 cells

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